molecular formula C15H20N4O2 B15317247 benzyl N-[4-(azidomethyl)cyclohexyl]carbamate

benzyl N-[4-(azidomethyl)cyclohexyl]carbamate

Cat. No.: B15317247
M. Wt: 288.34 g/mol
InChI Key: HTLBWIQWNJQOPJ-UHFFFAOYSA-N
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Description

Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate is a compound that features a benzyl group, an azidomethyl group, and a cyclohexyl ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-(azidomethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with N-[4-(azidomethyl)cyclohexyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Primary amine.

    Substitution: Various substituted products depending on the nucleophile used.

    Cycloaddition: Triazoles.

Mechanism of Action

The mechanism of action of benzyl N-[4-(azidomethyl)cyclohexyl]carbamate largely depends on the specific chemical reactions it undergoes. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate is unique due to the presence of both the benzyl and cyclohexyl groups, as well as the azidomethyl and carbamate functionalities. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

benzyl N-[4-(azidomethyl)cyclohexyl]carbamate

InChI

InChI=1S/C15H20N4O2/c16-19-17-10-12-6-8-14(9-7-12)18-15(20)21-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,18,20)

InChI Key

HTLBWIQWNJQOPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN=[N+]=[N-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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